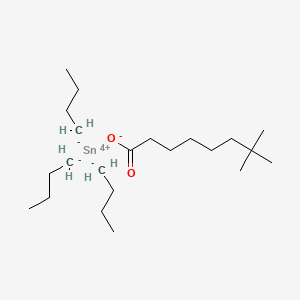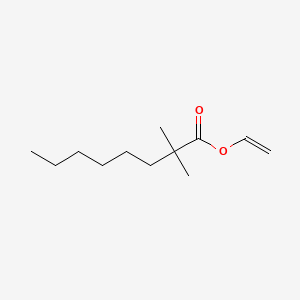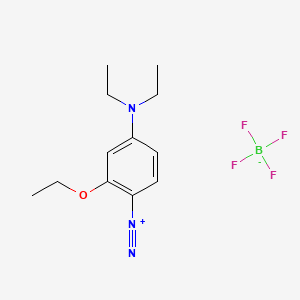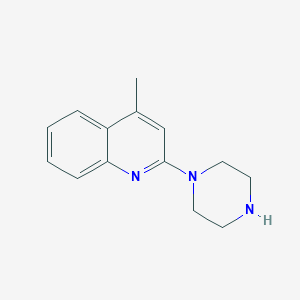
4-メチル-2-ピペラジン-1-イル-キノリン
概要
説明
4-Methyl-2-piperazin-1-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring at the 2-position and a methyl group at the 4-position.
科学的研究の応用
4-Methyl-2-piperazin-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
Target of Action
4-Methyl-2-piperazin-1-yl-quinoline is a complex compound with potential therapeutic applications. and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These targets play crucial roles in DNA replication and angiogenesis, respectively.
Mode of Action
For instance, inhibition of DNA Gyrase A can interfere with DNA replication, while inhibition of VEGFR-2 can disrupt angiogenesis .
生化学分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Some quinoline derivatives have been found to have antimicrobial and antituberculosis properties
Molecular Mechanism
It has been suggested that quinoline derivatives may inhibit the haem detoxification pathway of the Plasmodium falciparum parasite
Metabolic Pathways
It is known that quinoline derivatives are extensively metabolized by cytochrome P450 3A4
Transport and Distribution
Some quinoline derivatives have been found to accumulate in mouse macrophages
Subcellular Localization
Some quinoline derivatives have been found to localize in the soluble fraction of cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperazin-1-yl-quinoline typically involves the reaction of piperazine with 2-chloroquinoline derivatives. One common method includes the nucleophilic substitution reaction where piperazine displaces a halogen atom (usually chlorine) on the quinoline ring. The reaction is generally carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Methyl-2-piperazin-1-yl-quinoline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Methyl-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
4-Methyl-2-piperazin-1-yl-quinoline derivatives: Compounds with similar structures but different substituents on the quinoline or piperazine rings.
Quinoline derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline, which share the quinoline core but differ in substituents.
Piperazine derivatives: Compounds such as 1-methylpiperazine and 1-phenylpiperazine, which have the piperazine ring but different substituents
Uniqueness
4-Methyl-2-piperazin-1-yl-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and quinoline moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRABWZMGNEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344673 | |
| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50693-78-2 | |
| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
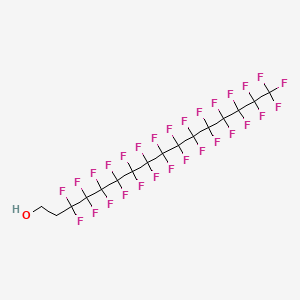
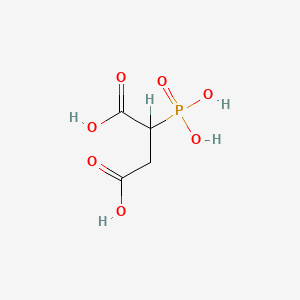
![Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)[2-chloro-4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methyl-](/img/structure/B1616178.png)
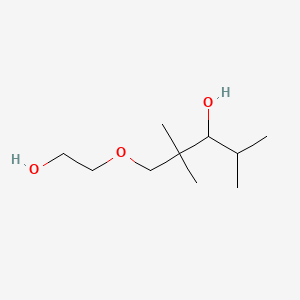
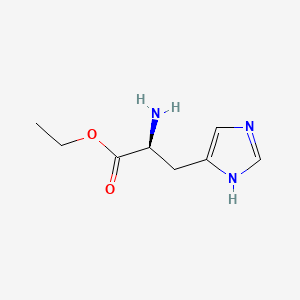
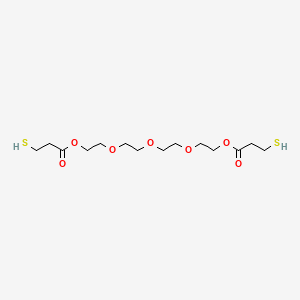
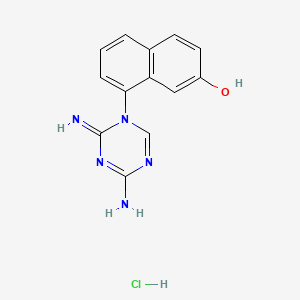
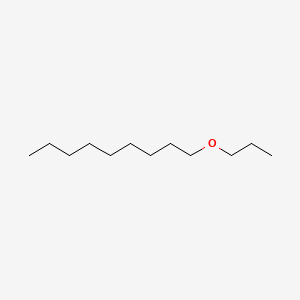
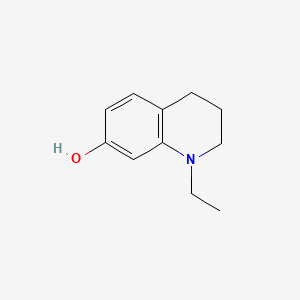
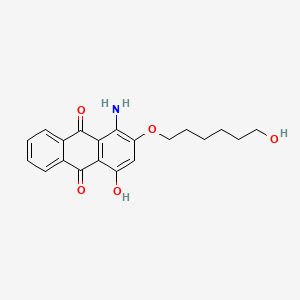
![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)
